sporidesmin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sporidesmin F is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.
Scientific Research Applications
Zinc Protection Mechanism
Sporidesmin, a mycotoxin produced by Pithomyces chartarum, causes liver and bile duct damage in ruminants, leading to photosensitisation. Research has shown that zinc supplementation effectively protects against sporidesmin toxicity in ruminants. Studies using human hepatoma cell line HepG2 revealed that zinc protects against sporidesmin toxicity, and this protection does not require de novo gene transcription (Duncan, Thompson, & Phua, 2005).
Interaction with Lipid Bilayers
Sporidesmin's hydrophobic nature allows it to incorporate into cell membranes, causing changes in bilayer organization and membrane protein properties. Studies have indicated that sporidesmin affects the phase transition properties of bilayers, and its behavior varies depending on its oxidized or reduced form. These interactions do not disrupt the bilayer or membrane organization even at high concentrations (Upreti & Jain, 1993).
Generation of Superoxide Radical
Sporidesmin has been shown to generate superoxide radicals through autoxidation, especially in its reduced form. This production is catalyzed by trace amounts of copper but inhibited at high copper concentrations. The generation of superoxide radicals could be a key factor in sporidesmin's toxicity (Munday, 1982).
Copper-Chelating Agents and Toxicity Inhibition
Copper-chelating agents can inhibit the production of superoxide radicals from sporidesmin, suggesting that intracellular copper plays a significant role in sporidesmin-induced toxicity. The ability of zinc to inhibit intestinal absorption of copper might be involved in the protective mechanism against sporidesmin's harmful effects (Munday, 1985).
Cellular and Molecular Toxicity
Sporidesmin causes hepatobiliary and tissue damage through its sulfur-bridged epidithiodioxopiperazine ring. The cellular effects of sporidesmin include interactions with cellular thiols and production of reactive oxygen species, leading to oxidative stress. It may also interact with cell adhesion complexes, potentially affecting regulated necrosis and tissue injury response (Jordan, 2020).
Properties
CAS No. |
23044-40-8 |
---|---|
Molecular Formula |
C19H22ClN3O6S |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
12-chloro-8,9-dihydroxy-13,14-dimethoxy-5,16-dimethyl-4-methylidene-7-methylsulfanyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C19H22ClN3O6S/c1-8-14(24)23-16-18(27,15(25)19(23,30-6)17(26)21(8)2)9-7-10(20)12(28-4)13(29-5)11(9)22(16)3/h7,15-16,25,27H,1H2,2-6H3 |
InChI Key |
CHLALSASKWYQEZ-UHFFFAOYSA-N |
SMILES |
CN1C2C(C(C3(N2C(=O)C(=C)N(C3=O)C)SC)O)(C4=CC(=C(C(=C41)OC)OC)Cl)O |
Canonical SMILES |
CN1C2C(C(C3(N2C(=O)C(=C)N(C3=O)C)SC)O)(C4=CC(=C(C(=C41)OC)OC)Cl)O |
Synonyms |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.